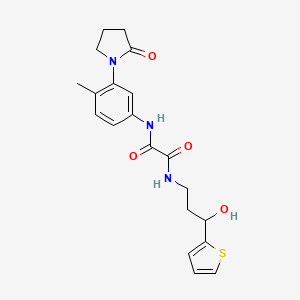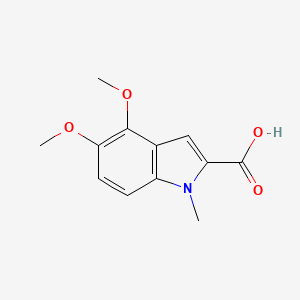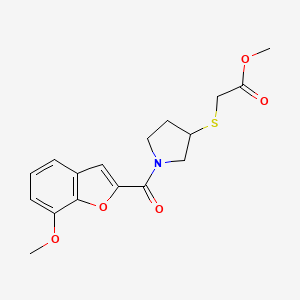![molecular formula C12H19NO4 B2460384 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate CAS No. 2111903-47-8](/img/structure/B2460384.png)
1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate, also known as 1,3-dimethyl-2-azetidinone, is an organic compound with a molecular formula of C9H18N2O2. It is a colorless solid that is soluble in common organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-azetidinone has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and organic dyes. It has been used as a starting material in the synthesis of a variety of substituted azetidinones, which are important intermediates in the synthesis of pharmaceuticals. It has also been used in the synthesis of a variety of derivatives of imidazolidinone, which are important intermediates in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone is not well understood. However, it is believed that the reaction proceeds through a nucleophilic substitution reaction in which the alkyl halide is attacked by the amine and the resulting intermediate is then hydrolyzed to give 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone are not well understood. However, it has been suggested that it may have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone in laboratory experiments are that it is a relatively inexpensive and readily available compound. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation is that it is a relatively reactive compound and must be handled carefully to avoid unwanted side reactions.
Zukünftige Richtungen
For research involving 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential uses in organic dyes could lead to the development of new and improved dyes.
Synthesemethoden
The synthesis of 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone is typically accomplished through the reaction of an alkyl halide with a secondary amine in the presence of an aqueous base. The reaction of tert-butylamine with 1-chloro-3-methylpropane in the presence of sodium hydroxide yields 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone as a major product.
Eigenschaften
IUPAC Name |
dimethyl 2-[(E)-3-(tert-butylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)13-8-6-7-9(10(14)16-4)11(15)17-5/h6-8,13H,1-5H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOOGCKBHZSVDL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2460301.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)

![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2460312.png)
![1,3-Thiazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2460314.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)


![N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2460320.png)
